BenchChemオンラインストアへようこそ!

2-Phenoxycinnamic acid

Lipoxygenase inhibition Multitarget hybrids Anti-inflammatory drug design

2-Phenoxycinnamic acid (ortho-PhO-CA; IUPAC: (E)-3-(2-phenoxyphenyl)prop-2-enoic acid) is a C15H12O3 cinnamic acid derivative bearing a phenoxy substituent at the ortho position of the phenyl ring. With a molecular weight of 240.25 g/mol, melting point of 182–184 °C, and a predicted logP of ~3.4, it serves as a versatile building block for synthesizing multitarget molecular hybrids with pronounced lipoxygenase (LOX) inhibitory and analgesic activities.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B8800236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxycinnamic acid
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O
InChIInChI=1S/C15H12O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-11H,(H,16,17)
InChIKeySDXHWGNPWXDXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxycinnamic Acid (CAS 95433-16-2): Ortho-Substituted Cinnamic Scaffold for Selective LOX Inhibition and Multitarget Hybrid Design


2-Phenoxycinnamic acid (ortho-PhO-CA; IUPAC: (E)-3-(2-phenoxyphenyl)prop-2-enoic acid) is a C15H12O3 cinnamic acid derivative bearing a phenoxy substituent at the ortho position of the phenyl ring . With a molecular weight of 240.25 g/mol, melting point of 182–184 °C, and a predicted logP of ~3.4, it serves as a versatile building block for synthesizing multitarget molecular hybrids with pronounced lipoxygenase (LOX) inhibitory and analgesic activities [1]. The ortho-phenoxy substitution pattern is structurally distinct from its meta (3-phenoxycinnamic acid, CAS 77124-20-0) and para (4-phenoxycinnamic acid, CAS 2215-83-0) isomers, conferring differentiated reactivity and biological performance that cannot be assumed by simple positional interchange .

Why 3-Phenoxycinnamic Acid or 4-Phenoxycinnamic Acid Cannot Replace 2-Phenoxycinnamic Acid in LOX-Targeted and Multitarget Research Programs


Although 2-phenoxycinnamic acid shares the same molecular formula (C15H12O3) and molecular weight (240.25 g/mol) with its meta and para positional isomers, the ortho placement of the phenoxy group critically alters three selection-relevant properties: (i) the ortho isomer yields hybrids with 11-fold to 147-fold greater LOX inhibitory potency compared to hybrids derived from simple cinnamic acid or bromobenzyloxycinnamic acid scaffolds [1][2]; (ii) ortho-phenoxyl positioning governs peroxyl radical scavenging capacity in the ORAC assay, a phenomenon not replicated by meta or para arrangements [3]; and (iii) the melting point difference of >65 °C between ortho (182–184 °C) and meta (114–115 °C) isomers directly impacts purification protocols, solid-state formulation, and thermal stability considerations during scale-up . Generic substitution with an off-position isomer therefore risks loss of target engagement potency, altered oxidative stability, and incompatible physicochemical handling.

2-Phenoxycinnamic Acid: Quantitative Differentiation Evidence Against Closest Analogs and Positional Isomers


11-Fold Superior LOX Inhibition by 2-Phenoxycinnamic Acid–Propranolol Hybrid vs. Simple Cinnamic Acid–Propranolol Conjugate

The propranolol conjugate of phenoxyphenyl cinnamic acid (compound 2b) achieved an 11-fold lower IC50 for soybean lipoxygenase (LOX) inhibition compared to the propranolol conjugate of unsubstituted cinnamic acid (compound 1a), demonstrating that the ortho-phenoxy substitution on the cinnamic acid scaffold directly and substantially enhances enzyme inhibitory potency [1]. This represents a scaffold-level advantage rather than a general cinnamic acid property.

Lipoxygenase inhibition Multitarget hybrids Anti-inflammatory drug design

147-Fold Greater LOX Inhibition by 2-Phenoxycinnamic Acid–Acetamidophenol Hybrid vs. Bromobenzyloxycinnamic Acid–Hymechromone Hybrid

The hybrid 2e, derived from phenoxyphenyl cinnamic acid (2-phenoxycinnamic acid scaffold) conjugated with m-acetamidophenol, exhibited an LOX IC50 of 0.34 μM, which is 147-fold more potent than hybrid 3b (LOX IC50 = 50 μM), derived from bromobenzyloxycinnamic acid conjugated with hymechromone [1]. This within-study, multi-scaffold comparison isolates the contribution of the 2-phenoxycinnamic acid core to LOX inhibitory potency relative to a halogenated benzyloxy cinnamic acid alternative.

Lipoxygenase inhibition Analgesic hybrid design Phenoxycinnamic acid scaffold comparison

Ortho-Phenoxy Position Is Critical for Peroxyl Radical Scavenging in ORAC Assay — A Position-Specific Structure–Activity Relationship

A comparative analysis of phenolic standards across ABTS, DPPH, and ORAC antioxidant assays established that 'in the case of the ORAC assay, the ortho-position of phenoxyl groups clearly determines the activity' [1]. This finding, obtained from a systematic comparison of cinnamic and benzoic acid derivatives, indicates that 2-phenoxycinnamic acid (ortho-substituted) possesses a structurally conferred advantage in peroxyl radical scavenging that is absent in its meta- and para-substituted positional isomers. A separate study on cinnamic acid derivatives further confirmed that 'the ortho and para-positional relation of both groups is necessary for the development of antioxidative activities,' attributing this to stabilization of the phenoxy radical [2].

Antioxidant capacity ORAC assay Structure–activity relationship Phenoxyl radical stabilization

Synthesis Yield and Scalability: Ortho Isomer Achieves 92% Yield Under Knoevenagel Conditions, Competitive with Meta (91%) and Para (96%)

Under standardized Knoevenagel condensation conditions (malonic acid, piperidine/pyridine, 120 °C, 3 h), ortho-phenoxycinnamic acid (2-phenoxycinnamic acid) was obtained in 92% isolated yield, compared to 91% for the meta isomer and 96% for the para isomer . The ortho isomer's yield is only 4 percentage points lower than the para isomer, demonstrating that the steric hindrance of ortho substitution does not impose a meaningful synthetic penalty at laboratory scale. Full spectroscopic characterization (¹H NMR, ¹³C NMR, and ESI-HRMS) was provided, confirming structural identity and purity suitable for direct use in medicinal chemistry workflows.

Knoevenagel condensation Process chemistry Positional isomer synthesis Scalability

Physicochemical Differentiation: Ortho Isomer Melting Point (182–184 °C) Enables Thermal Processing Windows Distinct from Meta Isomer (114–115 °C)

2-Phenoxycinnamic acid exhibits a melting point of 182–184 °C , which is 67–70 °C higher than that of 3-phenoxycinnamic acid (114–115 °C) . This large differential arises from the ortho substitution pattern affecting crystal packing and intermolecular hydrogen bonding. The higher melting point of the ortho isomer provides a wider thermal operating window for solid-phase reactions, melt-based formulations, and recrystallization-based purification, while also indicating distinct solid-state thermodynamic properties relevant to polymorph screening and long-term storage stability assessment.

Thermal stability Solid-state purification Formulation development Polymorph screening

Antiproteolytic Activity of 2-Phenoxycinnamic Acid–Propranolol Hybrid (IC50 = 0.425 μM) Is Comparable to the Best-in-Series Simple Cinnamic Acid Conjugate (IC50 = 0.315 μM)

In the same study establishing LOX superiority, the 2-phenoxycinnamic acid–propranolol hybrid (2b) demonstrated antiproteolytic activity with IC50 = 0.425 μM, which is within 1.35-fold of the most potent antiproteolytic compound in the series, the simple cinnamic acid–propranolol conjugate 1a (IC50 = 0.315 μM) [1]. While 1a holds a marginal numerical advantage in trypsin inhibition, compound 2b delivers a balanced multitarget profile combining near-best antiproteolytic activity with 11-fold superior LOX inhibition, making it the more functionally versatile scaffold-derived lead.

Antiproteolytic activity Trypsin inhibition Multitarget profiling Structure–activity relationship

2-Phenoxycinnamic Acid: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Multitarget Anti-Inflammatory Hybrid Design Requiring Sub-Micromolar LOX Inhibition

Research groups synthesizing molecular hybrids for dual LOX/COX or LOX/protease inhibition should prioritize 2-phenoxycinnamic acid as the cinnamic acid scaffold. Conjugation with propranolol or m-acetamidophenol yields hybrids with LOX IC50 values of 6 μM and 0.34 μM respectively — 11-fold to 147-fold more potent than hybrids derived from unsubstituted cinnamic acid or bromobenzyloxycinnamic acid scaffolds tested under identical conditions [1][2]. The 92% Knoevenagel synthesis yield ensures adequate material supply for SAR expansion .

ORAC-Based Antioxidant Screening and Oxidative Stress Mechanistic Studies

For oxidative stress research employing the Oxygen Radical Absorbance Capacity (ORAC) assay, 2-phenoxycinnamic acid is the mechanistically validated isomer choice: published structure–activity data demonstrate that the ortho position of the phenoxyl group specifically governs peroxyl radical scavenging activity in the ORAC format, an advantage not observed for meta- or para-substituted isomers and not captured by DPPH or ABTS assays [3][4]. Procurement of the ortho isomer ensures alignment with the assay's positional pharmacophore requirement.

HCV Replication Inhibition and Antiviral Scaffold Development

The ortho-, meta-, and para-phenoxycinnamic acid isomers have been utilized as precursors for cinnamic hydroxamic acids (CHAs) that block HCV replication via distinct mechanisms depending on substitution position . 2-Phenoxycinnamic acid provides the ortho-substituted entry point into this antiviral chemotype series, with well-characterized NMR and HRMS data available to confirm structural identity prior to hydroxamic acid derivatization .

Herbicidal Lead Optimization with Crop-Selective Activity Profiling

Patented phenoxycinnamic acid derivatives exhibit herbicidal activity with selectivity in soybeans, corn, and cereals [5]. The ortho-substituted 2-phenoxycinnamic acid serves as a starting material for generating libraries of substituted phenoxycinnamic acid derivatives of general formula (I), where the ortho-phenoxy architecture can be systematically varied to modulate herbicidal potency and crop safety windows.

Quote Request

Request a Quote for 2-Phenoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.